molecular formula C18H23NO4 B1199773 Disenecioyldehydroretronecine CAS No. 59845-50-0

Disenecioyldehydroretronecine

Cat. No.: B1199773
CAS No.: 59845-50-0
M. Wt: 317.4 g/mol
InChI Key: XZUVIHKTORWSNQ-OAHLLOKOSA-N
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Description

Disenecioyldehydroretronecine is a pyrrolizidine alkaloid (PA) derivative characterized by a dehydroretronecine core structure esterified with two senecioyl (3-methylbut-2-enoyl) groups. PAs are naturally occurring toxins produced by plants as defense chemicals, with documented hepatotoxic, carcinogenic, and genotoxic effects in humans and livestock. The dehydroretronecine moiety is a necine base common to many PAs, and its esterification with senecioyl groups distinguishes this compound from other PA derivatives.

Properties

CAS No.

59845-50-0

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

[(7R)-7-(3-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 3-methylbut-2-enoate

InChI

InChI=1S/C18H23NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h5,7,9-10,15H,6,8,11H2,1-4H3/t15-/m1/s1

InChI Key

XZUVIHKTORWSNQ-OAHLLOKOSA-N

SMILES

CC(=CC(=O)OCC1=C2C(CCN2C=C1)OC(=O)C=C(C)C)C

Isomeric SMILES

CC(=CC(=O)OCC1=C2[C@@H](CCN2C=C1)OC(=O)C=C(C)C)C

Canonical SMILES

CC(=CC(=O)OCC1=C2C(CCN2C=C1)OC(=O)C=C(C)C)C

Synonyms

disenecioyldehydro-retronecine
disenecioyldehydroretro-necine
disenecioyldehydroretronecine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Disenecioyldehydroretronecine with structurally related compounds:

Compound Name Core Structure Esterification Groups Toxicity Profile Key References
This compound Dehydroretronecine Two senecioyl groups Presumed hepatotoxic (PA class)
7-Cysteinyldehydroretronecine Dehydroretronecine One cysteinyl (thioether) group Reduced toxicity due to sulfur linkage
Retrorsine Retronecine Seneciphylline ester High hepatotoxicity (LD₅₀: 34 mg/kg in rats) General PA knowledge
Monocrotaline Retronecine Monocrotalic acid ester Pulmonary hypertension inducer General PA knowledge

Notes:

  • 7-Cysteinyldehydroretronecine (from ) differs in its substitution pattern, replacing one senecioyl group with a cysteinyl moiety.
  • lungs).

Metabolic and Toxicological Differences

  • This compound : Likely undergoes hepatic oxidation to dehydropyrrolizidine intermediates, which alkylate DNA and proteins, leading to cytotoxicity.
  • 7-Cysteinyldehydroretronecine : The cysteinyl group may form glutathione conjugates, enhancing detoxification via mercapturic acid pathways, as seen in other thioether-containing PAs.
  • Ranitidine-related compounds (): While unrelated to PAs, nitroacetamide and hemifumarate derivatives (e.g., Ranitidine nitroacetamide) highlight the importance of functional groups in toxicity. For instance, nitro groups can generate reactive oxygen species, but this mechanism is distinct from PA toxicity.

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